molecular formula C14H14N2O4 B2744863 dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate CAS No. 860788-95-0

dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate

Cat. No. B2744863
M. Wt: 274.276
InChI Key: RHODNVRZYMGBIN-UHFFFAOYSA-N
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Description

The compound “2,5-Dimethyl-1H-pyrrole-1-ethanol” is related to the requested compound . It has an empirical formula of C8H13NO and a molecular weight of 139.19 .


Synthesis Analysis

While specific synthesis information for “dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate” is not available, a related compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol” has been synthesized . The process consists of a first reaction phase that takes place without any solvents and/or organic diluents, giving rise to an intermediate compound, and a second phase in which the intermediate compound is converted into the required compound by heating the reaction mixture to a temperature ranging from 100° to 200° C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-1H-pyrrole-1-ethanol” are available . It is a solid compound .

Scientific Research Applications

Catalytic Applications

  • Ferrocene-containing phosphinamine ligands with planar and central chirality, derived from dimethyl malonate, have been developed for use in palladium-catalyzed asymmetric allylic alkylation. These ligands demonstrated reasonable yields and moderate enantioselectivities, offering a novel approach for producing enantiomerically enriched products (Farrell, Goddard, & Guiry, 2002).

Multicomponent Synthesis

  • Multicomponent synthesis involving dimethyl malonate has been utilized to efficiently construct complex molecular frameworks, such as dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate, demonstrating the versatility of dimethyl malonate in facilitating rapid and efficient synthesis of complicated structures (Ryzhkova, Maslov, & Elinson, 2021).

Synthesis of Complex Molecules

  • The synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrrol-5-yl]ethyl}malonate monohydrate, a novel compound, demonstrates the utility of dimethyl malonate in constructing complex molecular structures with potential applications in various fields, including materials science and pharmacology (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Photomechanical Materials

  • Studies on dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM) have explored its photoisomerization properties and its application in photomechanical nanowire systems. The presence of surfactants like cetyltrimethylammonium bromide (CTAB) was found to significantly accelerate the photochemical reaction rate, demonstrating the potential of dimethyl malonate derivatives in developing photomechanical materials (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Safety And Hazards

The compound “2,5-Dimethyl-1H-pyrrole-1-ethanol” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . A related compound, “2,5-Dimethyl-1H-pyrrole”, emits toxic fumes of NOx when heated to decomposition .

Future Directions

The synthesized compounds related to the requested compound showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

dimethyl 2-(5-pyrrol-1-ylpyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)12(14(18)20-2)11-6-5-10(9-15-11)16-7-3-4-8-16/h3-9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHODNVRZYMGBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)N2C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate

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